N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex small molecule featuring a 1,2-dihydropyridin-2-one core fused with a 1,2,4-oxadiazole ring. The compound incorporates a 2,5-dimethylphenylacetamide moiety, which likely enhances its lipophilicity and influences binding interactions. Such heterocyclic systems are common in medicinal chemistry due to their bioisosteric properties and metabolic stability. Crystallographic analysis using programs like SHELX (e.g., SHELXL for refinement) would be critical for confirming its three-dimensional conformation .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-5-4-6-18(11-15)23-26-24(31-27-23)19-9-10-22(30)28(13-19)14-21(29)25-20-12-16(2)7-8-17(20)3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWWVQHNPGZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization reactions, with two predominant strategies identified:
Amidoxime Cyclization with Activated Carboxylic Acid Derivatives
The most widely reported method involves reacting 3-methylbenzamidoxime with a carboxylic acid derivative under dehydrating conditions. For this compound, 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group is synthesized by treating 3-methylbenzamidoxime with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by heating to 80°C for 6–8 hours. Yields typically range from 65–78% (Table 1).
Table 1: Oxadiazole Synthesis via Amidoxime Pathways
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 3-Methylbenzamidoxime | Chloroacetyl chloride | THF | 80 | 8 | 72 | |
| 3-Methylbenzamidoxime | Trifluoroacetic anhydride | DCM | 25 | 12 | 68 |
One-Pot Oxidative Cyclization
Recent advances employ room-temperature methods using NaOH/DMSO systems, where 3-methylbenzonitrile and hydroxylamine hydrochloride react in dimethyl sulfoxide (DMSO) with sodium hydroxide at 25°C for 4 hours. This approach achieves 85% yield, reducing side products compared to traditional thermal methods.
Construction of the 1,2-Dihydropyridin-2-One Core
The 2-oxo-1,2-dihydropyridine ring is synthesized via multicomponent reactions (MCRs) or cyclization of β-enaminones.
Multicomponent Hantzsch-Type Reaction
A modified Hantzsch reaction combines ethyl acetoacetate, ammonium acetate, and 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde in ethanol under reflux (12 hours). The reaction proceeds via Knoevenagel condensation and cyclocondensation, yielding the dihydropyridinone scaffold with 60–70% efficiency.
Introduction of the Acetamide Side Chain
The N-(2,5-dimethylphenyl)acetamide group is introduced via nucleophilic acyl substitution or coupling reactions.
Amide Coupling Using Carbodiimide Reagents
The dihydropyridinone intermediate is treated with 2-(2,5-dimethylphenylamino)acetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reactions proceed at room temperature for 24 hours, yielding 80–85% product after purification.
Table 2: Acetamide Coupling Efficiency
| Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 25 | 24 | 82 | |
| DCC/DMAP | Triethylamine | THF | 40 | 18 | 78 |
Integrated Synthetic Pathways
Combining the above steps, two principal routes emerge:
Linear Synthesis (Oxadiazole → Dihydropyridinone → Acetamide)
This sequential approach minimizes side reactions but involves multiple purification steps. Overall yields range from 35–45%.
Optimization Challenges and Solutions
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and neutral pH during coupling steps mitigates degradation.
- Regioselectivity in Dihydropyridinone Formation : Excess ammonium acetate (3 equiv) ensures complete cyclization, avoiding β-enaminone byproducts.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the final product from unreacted aniline.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 410.48 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide.
Case Study: In Vitro Anticancer Efficacy
A study examined the effects of this compound on various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
The results indicated significant inhibitory effects on cell proliferation, suggesting that the compound may act through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promise as an antimicrobial agent.
Case Study: Antibacterial Activity
Research conducted on the antibacterial properties revealed that the compound exhibited notable effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be developed further as a therapeutic agent against bacterial infections.
Mechanistic Insights
The mechanism of action for the anticancer and antimicrobial effects is believed to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in these processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The compound shares functional groups with other acetamide derivatives but differs in substituents and heterocyclic systems. Below is a comparative analysis with two analogs from the evidence:
*Molecular formulas and weights for the target and compounds are inferred due to lack of explicit data.
Functional Group and Pharmacophore Analysis
- Oxadiazole vs. Triazole : The target’s 1,2,4-oxadiazole ring (electron-deficient) may improve metabolic stability compared to the sulfur-containing triazole in ’s compound, which could enhance reactive metabolite risks .
- Backbone Flexibility: The rigid dihydropyridinone core in the target contrasts with the flexible hexane backbone in ’s compounds, suggesting divergent binding modes (e.g., allosteric vs. active-site inhibition) .
Research Findings and Implications
- Compound : The dichlorophenyl and triazolylsulfanyl groups may confer higher antibacterial activity but increase hepatotoxicity risks due to electrophilic sulfur .
- Compounds : Stereochemical complexity (e.g., 2R,4S,5S configuration) highlights the importance of chirality in target selectivity, a factor less explored in the target compound .
- Structural Elucidation: SHELX-based crystallography is indispensable for resolving conformational details of such molecules, particularly for validating oxadiazole and dihydropyridinone ring geometries .
Notes
- Chlorine and sulfur substituents in analogs (e.g., ) warrant toxicity profiling to assess clinical viability .
Biological Activity
N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a dihydropyridine moiety and an oxadiazole ring, which are known for their biological activity.
Chemical Structure
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
Its molecular formula is , indicating a relatively complex structure with multiple functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The oxadiazole ring is particularly relevant for binding interactions with biological macromolecules.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro assays have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC3 (Prostate Cancer) | 0.17 ± 0.063 | |
| A549 (Lung Cancer) | 0.19 ± 0.075 | |
| MCF-7 (Breast Cancer) | 0.51 ± 0.083 |
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Anticonvulsant Activity
In addition to anticancer properties, compounds similar to this compound have been studied for their anticonvulsant effects. Research indicates that modifications in the molecular structure can enhance anticonvulsant activity significantly.
Antibacterial Properties
The antibacterial efficacy of related compounds has been assessed against both Gram-positive and Gram-negative bacteria using the dilution method. Results indicate a promising antibacterial profile which warrants further investigation into the structure–activity relationship (SAR) of these compounds.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of oxadiazole linked compounds demonstrated that specific substitutions on the phenyl rings significantly increased biological activity against cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and found that certain modifications led to enhanced potency compared to standard drugs like cisplatin.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies reveal critical insights into how structural features influence binding interactions and subsequent biological effects.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves coupling oxadiazole and pyridinone precursors. A common method uses chloroacetyl chloride with triethylamine under reflux (4 hours, monitored by TLC), followed by recrystallization from pet-ether . Alternatively, DMF with potassium carbonate can facilitate nucleophilic substitution reactions between acetamide intermediates and heterocyclic moieties . Key steps include:
- Stirring at room temperature for 24–48 hours.
- TLC monitoring (e.g., silica gel GF254 plates, ethyl acetate/hexane eluent).
- Final purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for structural validation?
Essential methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR spectroscopy : Detection of carbonyl (C=O, ~1667 cm⁻¹) and amide (N–H, ~3468 cm⁻¹) stretches .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]+) and fragmentation patterns .
- Elemental analysis : Validation of C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Q. How can researchers assess initial biological activity?
- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
- Docking studies : Compare binding affinities with structurally similar bioactive compounds (e.g., pyridine derivatives with IC₅₀ < 1 µM) .
Advanced Research Questions
Q. How do electronic effects of substituents influence bioactivity?
Substituents on the phenyl and oxadiazole rings modulate electron density, affecting ligand-receptor interactions. For example:
Q. What experimental designs resolve contradictions in toxicity data?
Discrepancies between in vitro and in vivo toxicity often arise from metabolic differences. Strategies include:
Q. Can flow chemistry improve synthesis reproducibility?
Continuous-flow systems (e.g., microreactors) enhance control over reaction parameters:
Q. How does the oxadiazole moiety affect photostability?
The 1,2,4-oxadiazole ring is prone to UV-induced degradation. Mitigation strategies include:
- Accelerated stability testing : Expose samples to 5000 lux light for 48 hours (ICH Q1B guidelines).
- Additive screening : Antioxidants (e.g., BHT) reduce radical-mediated decomposition .
- Solid-state analysis : XRD or DSC to monitor crystalline vs. amorphous phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
